(R,S)-Fmoc-Thc(Boc)-OH
Overview
Description
(R,S)-Fmoc-Thc(Boc)-OH is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound is a derivative of tetrahydrocannabinol (THC) and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in peptide synthesis to protect functional groups from undesired reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-Thc(Boc)-OH typically involves multiple steps, starting from the base compound tetrahydrocannabinol. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The Boc group is introduced using tert-butyloxycarbonyl anhydride in the presence of a base like sodium bicarbonate. The reaction conditions often involve solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-Thc(Boc)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid for Boc.
Substitution Reactions: Introduction of different functional groups at specific positions on the THC backbone.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to introduce or remove functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for Fmoc removal; trifluoroacetic acid in dichloromethane for Boc removal.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Oxidation/Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific modifications made to the THC backbone. These can include various substituted THC derivatives with different functional groups.
Scientific Research Applications
(R,S)-Fmoc-Thc(Boc)-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential interactions with biological systems, particularly in the context of cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-Thc(Boc)-OH involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to various downstream signaling pathways. The Fmoc and Boc groups serve to protect the active sites during synthesis, ensuring that the compound remains stable and reactive only under specific conditions.
Comparison with Similar Compounds
Similar Compounds
(R,S)-Fmoc-Thc-OH: Lacks the Boc protecting group, making it more reactive in certain conditions.
(R,S)-Thc(Boc)-OH: Lacks the Fmoc protecting group, which can affect its stability and reactivity.
(R,S)-Fmoc-Thc: Lacks both protecting groups, making it highly reactive and less stable.
Uniqueness
(R,S)-Fmoc-Thc(Boc)-OH is unique due to the presence of both Fmoc and Boc protecting groups, which provide a balance of stability and reactivity. This makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection are crucial.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAORHBABBKCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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